molecular formula C14H15Cl2N3O2 B2978968 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea CAS No. 1396845-77-4

1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

Cat. No.: B2978968
CAS No.: 1396845-77-4
M. Wt: 328.19
InChI Key: SQHXKHLXBSOGRX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is a complex organic compound characterized by its dichlorophenyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenyl group. The dichlorophenyl moiety can be synthesized through electrophilic aromatic substitution reactions, where a benzene ring is treated with chlorine in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as hydroxide ions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Replacement of chlorine atoms with other functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Its biological activity can be explored in studies related to enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications may include its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It can be utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Diuron: Another urea derivative with herbicidal properties.

  • DCMU (3-(3,4-Dichlorophenyl)-1,1-dimethylurea): Similar structure but with different substituents.

Uniqueness: 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-19-6-2-3-12(19)13(20)8-17-14(21)18-9-4-5-10(15)11(16)7-9/h2-7,13,20H,8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHXKHLXBSOGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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